Chloranolol-d9 is a deuterated analogue of Chloranolol, which is recognized for its β-adrenergic blocking properties. This compound is primarily utilized in metabolic research and clinical diagnostics due to its stable isotope labeling, enabling researchers to safely study metabolic pathways in vivo. The incorporation of deuterium atoms enhances the compound's stability and allows for precise tracking in various biological and chemical processes.
Chloranolol-d9 is classified as a β-adrenergic antagonist and is identified by the chemical identifier 1795031-39-8. It is commonly sourced through specialized chemical suppliers and is used extensively in both academic and industrial research settings.
The synthesis of Chloranolol-d9 typically involves isotope labeling techniques. A prevalent method is the reaction of deuterium oxide (D2O) with chlorophenol derivatives, which facilitates the introduction of deuterium atoms into the molecular structure. This process is crucial for producing the labeled compound with high purity and yield.
The synthesis can be outlined as follows:
The resulting product, Chloranolol-d9, can be purified using techniques such as recrystallization or chromatography to achieve the desired isotopic labeling and purity .
The molecular structure of Chloranolol-d9 features a piperazine core, which is substituted with chlorophenol groups. The presence of deuterium atoms in place of hydrogen alters the molecular mass and can affect the compound's reactivity.
These structural representations provide insight into the compound's chemical behavior and potential interactions.
Chloranolol-d9 participates in various chemical reactions, typical of its class:
These reactions are facilitated by organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, depending on the specific conditions required for each reaction type .
Chloranolol-d9 functions primarily by binding to β-adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This mechanism leads to a decrease in heart rate and blood pressure, making it beneficial as an antiarrhythmic agent. The primary molecular targets are β1 and β2 adrenergic receptors, which are integral components of the G protein-coupled receptor family .
Chloranolol-d9 exhibits stability under standard laboratory conditions but may undergo specific reactions under extreme conditions (e.g., high temperatures or reactive environments). Its solubility profile varies based on solvent polarity, making it versatile for various analytical applications .
Chloranolol-d9 has several significant applications across different fields:
Chloranolol-d9 has the molecular formula C₁₆H₁₆D₉ClN₂O₃, indicating replacement of nine protium (¹H) atoms with deuterium (²H). The deuteration typically targets positions vulnerable to oxidative metabolism—especially sites adjacent to nitrogen atoms or on aromatic rings, where cytochrome P450 (CYP) enzymes commonly act. Key structural and physicochemical properties are compared with non-deuterated chloranolol below:
Table 1: Structural and Physicochemical Properties of Chloranolol vs. Chloranolol-d9
Property | Chloranolol | Chloranolol-d9 | Significance of Change |
---|---|---|---|
Molecular Formula | C₁₆H₂₅ClN₂O₃ | C₁₆H₁₆D₉ClN₂O₃ | Isotopic labeling for tracking/metabolic studies |
Bond Length (C-H vs C-D) | 1.1198 Å (C-H) | ~1.118 Å (C-D) | Shorter bond length enhances bond strength [3] |
Bond Dissociation Energy | 3.47 eV (C-H) | 3.52 eV (C-D) | Higher energy required to cleave C-D bonds |
Lipophilicity (LogP) | ~2.78 | ~2.54 | Slight reduction may affect membrane permeability [3] |
The C-D bond exhibits a reduced vibrational frequency and higher activation energy for cleavage compared to C-H, theoretically decreasing metabolic turnover rates by 2–10 fold (DKIE = kH/kD ≈ 2–7). This is particularly impactful for pathways involving rate-limiting C-H bond breakage, such as hydroxylation or N-dealkylation [1] [3] [4].
Chloranolol contains a chiral center at the alcohol-bearing carbon. The pharmacologically active enantiomer is typically the (S)-isomer, which exhibits higher affinity for β-adrenergic receptors. Deuterium substitution at non-chiral centers (e.g., -CH₃ → -CD₃) does not alter the core stereochemistry. However, deuteration adjacent to stereogenic centers may subtly influence the conformational equilibrium or enzyme-binding kinetics due to altered hyperconjugation effects or van der Waals interactions. No diastereomers are introduced by deuteration unless chiral deuterium labeling (e.g., -CHDT-) is performed, which is not the case for Chloranolol-d9 [3] [5].
Chloranolol-d9 emerged in the 2010s as part of a wave of deuterated compounds exploring the "deuterium switch" strategy—a term analogous to "chiral switch" in drug repurposing. This approach gained momentum after the 2017 FDA approval of deutetrabenazine, the first deuterated drug. While chloranolol itself never reached widespread clinical use, its deuterated analogue was synthesized to probe metabolic vulnerabilities in β-blockers [1] [5].
Nomenclature:
Unlike therapeutic deuterated drugs (e.g., deucravacitinib), Chloranolol-d9 is primarily a research compound, used in mechanistic studies rather than clinical development [5].
Deuterium incorporation serves multiple strategic purposes in drug research, illustrated by Chloranolol-d9:
Deuteration aims to attenuate oxidative metabolism by CYP450 enzymes. For Chloranolol-d9, deuteration at metabolically labile sites (e.g., benzylic positions) reduces the rate of carbonyl reduction or hydroxylation, prolonging half-life (t½) and exposure. The DKIE magnitude depends on:
Table 2: Research Applications of Deuterium in Compounds Like Chloranolol-d9
Application | Mechanism | Example from Chloranolol-d9 Context |
---|---|---|
Metabolic Pathway Mapping | Tracking deuterium retention/loss via MS | Differentiating parent vs. metabolite signals |
Receptor Binding Studies | Comparing affinity of H- vs. D-analogues | Assessing if deuteration alters β-blockade IC₅₀ |
Isotope Effect Quantitation | Measuring kH/kD in vitro | Liver microsomal assays to calculate DKIE |
Toxicology Profiling | Reducing toxic metabolite formation | Mitigating reactive quinone intermediates |
Deuterated analogues like Chloranolol-d9 are indispensable as internal standards in mass spectrometry:
Deuteration may influence enzymatic stereopreference. For instance, if chloranolol undergoes enantioselective oxidation, deuteration could amplify or diminish this bias by altering the transition-state geometry for metabolism [3].
Compounds Mentioned in Article
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: